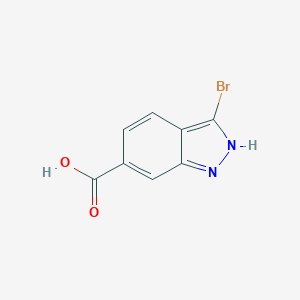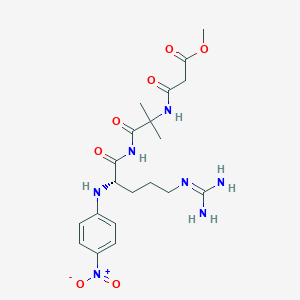
Methylmalonyl-methylalanyl-arginyl-p-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylmalonyl-methylalanyl-arginyl-p-nitroaniline (MMAPA) is a synthetic peptide that has been extensively studied for its biochemical and physiological effects. It is a complex compound with a unique structure that makes it an important tool for scientific research.
Mécanisme D'action
Methylmalonyl-methylalanyl-arginyl-p-nitroaniline acts as a substrate for proteases, which cleave the peptide bond between the arginine and p-nitroaniline residues. The cleavage results in the release of p-nitroaniline, which can be detected spectrophotometrically. Methylmalonyl-methylalanyl-arginyl-p-nitroaniline can also act as a ligand for receptors, binding to specific sites on the receptor and inducing a biological response. The mechanism of action of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is highly dependent on the specific application and the biological system being studied.
Effets Biochimiques Et Physiologiques
Methylmalonyl-methylalanyl-arginyl-p-nitroaniline has been shown to have a wide range of biochemical and physiological effects. It has been used to study the activity of proteases, including trypsin, chymotrypsin, and thrombin. Methylmalonyl-methylalanyl-arginyl-p-nitroaniline has also been used to study the activity of enzymes involved in signal transduction pathways, such as protein kinase C. In addition, Methylmalonyl-methylalanyl-arginyl-p-nitroaniline has been used to study the binding affinity of receptors, including the opioid receptor and the angiotensin II receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is its ability to mimic the biological activity of natural peptides, making it a valuable tool for scientific research. Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is also highly stable and can be stored for long periods of time without degradation. However, one limitation of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is its high cost, which may limit its use in some research applications.
Orientations Futures
There are many future directions for the study of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline. One area of research is the development of new drugs based on the structure and activity of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline. Another area of research is the study of the interaction between Methylmalonyl-methylalanyl-arginyl-p-nitroaniline and specific receptors, which could lead to the development of new drugs for a variety of diseases. Additionally, the use of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline in the study of protein-protein interactions and signal transduction pathways could lead to a better understanding of the underlying mechanisms of many diseases.
Méthodes De Synthèse
Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is synthesized through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves the coupling of protected amino acids onto a solid support, followed by deprotection and cleavage to obtain the final product. The purity of the synthesized Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is determined by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Applications De Recherche Scientifique
Methylmalonyl-methylalanyl-arginyl-p-nitroaniline has been widely used in scientific research for its ability to mimic the biological activity of natural peptides. It has been used as a substrate for proteases, a ligand for receptors, and a modulator of enzyme activity. Methylmalonyl-methylalanyl-arginyl-p-nitroaniline has also been used in the development of new drugs, as well as in the study of protein-protein interactions and signal transduction pathways.
Propriétés
Numéro CAS |
119876-43-6 |
|---|---|
Nom du produit |
Methylmalonyl-methylalanyl-arginyl-p-nitroaniline |
Formule moléculaire |
C20H29N7O7 |
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
methyl 3-[[1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-oxopropanoate |
InChI |
InChI=1S/C20H29N7O7/c1-20(2,26-15(28)11-16(29)34-3)18(31)25-17(30)14(5-4-10-23-19(21)22)24-12-6-8-13(9-7-12)27(32)33/h6-9,14,24H,4-5,10-11H2,1-3H3,(H,26,28)(H4,21,22,23)(H,25,30,31)/t14-/m0/s1 |
Clé InChI |
NMGBETQIESMGSY-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)(C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)OC |
SMILES |
CC(C)(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)OC |
SMILES canonique |
CC(C)(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)OC |
Autres numéros CAS |
119876-43-6 |
Synonymes |
methylmalonyl-methylalanyl-arginyl-p-nitroaniline SQ 68 SQ-68 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



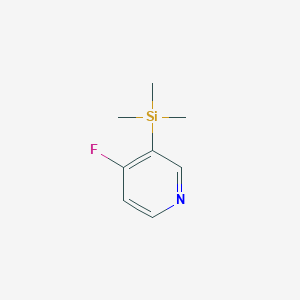
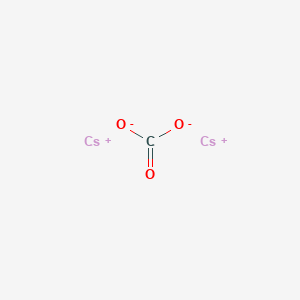
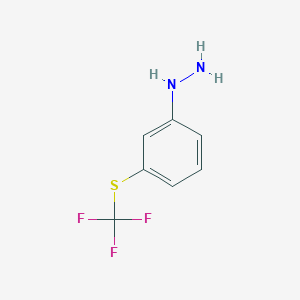
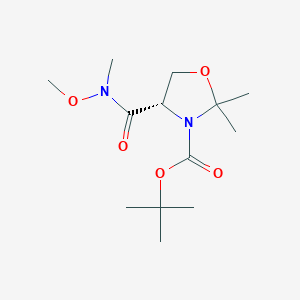

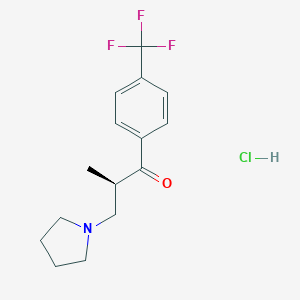
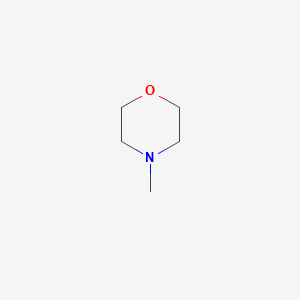
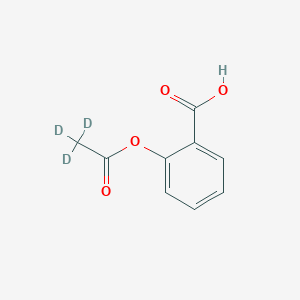
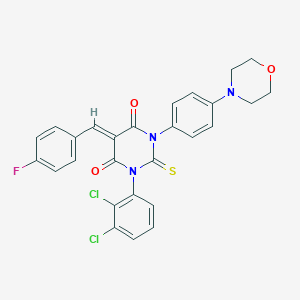
![N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B44375.png)
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)
